Cas no 1804882-25-4 (2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonamide)

2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonamide
-
- インチ: 1S/C7H7F2N3O4S/c1-3-4(17(10,15)16)2-11-5(7(8)9)6(3)12(13)14/h2,7H,1H3,(H2,10,15,16)
- InChIKey: SSXNDNHDVPBGMD-UHFFFAOYSA-N
- ほほえんだ: S(C1=CN=C(C(F)F)C(=C1C)[N+](=O)[O-])(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 391
- トポロジー分子極性表面積: 127
- 疎水性パラメータ計算基準値(XlogP): 0.3
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029016842-250mg |
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonamide |
1804882-25-4 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029016842-1g |
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonamide |
1804882-25-4 | 95% | 1g |
$3,010.80 | 2022-04-01 |
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonamide 関連文献
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
9. Book reviews
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonamideに関する追加情報
2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonamide: A Comprehensive Overview
The compound with CAS No 1804882-25-4, known as 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonamide, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical systems. The difluoromethyl group, combined with the pyridine ring and sulfonamide functionality, contributes to its distinctive reactivity and stability.
Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery and material synthesis. The pyridine ring in this molecule serves as a versatile platform for further functionalization, enabling the creation of derivatives with tailored properties. The presence of the nitro group at the 3-position adds an additional layer of complexity, influencing the electronic properties and reactivity of the compound.
One of the most notable aspects of 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonamide is its potential in catalytic applications. Researchers have explored its ability to act as a catalyst in various organic reactions, particularly in the synthesis of heterocyclic compounds. The difluoromethyl group has been shown to enhance the catalytic efficiency by stabilizing transition states through fluorine's electronegativity.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and oxidation reactions. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. This approach not only enhances productivity but also aligns with green chemistry principles by minimizing waste and energy consumption.
The application of 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonamide extends beyond catalysis. Its role in polymer chemistry has been explored, where it serves as a building block for constructing advanced polymeric materials with tailored mechanical and thermal properties. The sulfonamide group plays a crucial role in intermolecular interactions, contributing to the overall stability and functionality of the polymers.
From a toxicological perspective, studies have indicated that this compound exhibits low toxicity under standard experimental conditions. However, further research is required to fully understand its long-term effects on biological systems. Regulatory agencies have emphasized the importance of thorough safety assessments for compounds with complex structures like this one.
In conclusion, 2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonamide represents a promising compound with diverse applications across multiple disciplines. Its unique combination of functional groups offers opportunities for innovation in catalysis, materials science, and drug development. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in advancing modern chemistry.
1804882-25-4 (2-(Difluoromethyl)-4-methyl-3-nitropyridine-5-sulfonamide) 関連製品
- 945422-81-1(1-Boc-4-(4-chloro-2-fluorophenyl)piperazine)
- 2408392-08-3((1S,2S)-N1,N2-diethylcyclohexane-1,2-diamine dihydrochloride)
- 2172044-55-0(2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}-N-methylformamido)acetic acid)
- 1354927-00-6(4-(3-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine)
- 921810-61-9(2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide)
- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)
- 106306-86-9(7-benzyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2227830-75-1(rac-(3R,4S)-4-(4-chloro-3-methylphenyl)methylpyrrolidin-3-ol)
- 1261762-79-1(3'-Methoxy-5'-(trifluoromethyl)propiophenone)
- 2228681-04-5(4-2-(1H-pyrazol-1-yl)phenylbutanal)